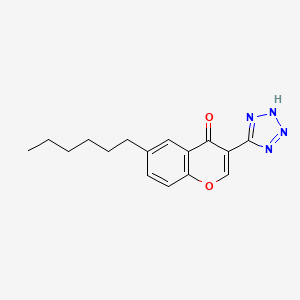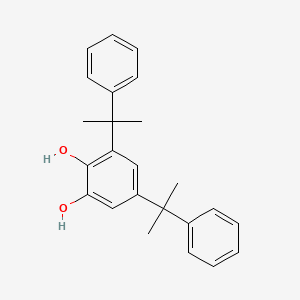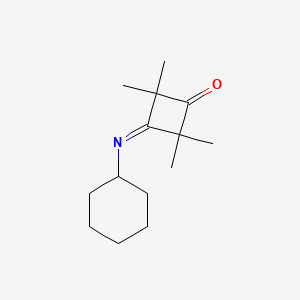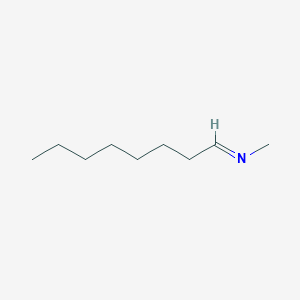
Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)-: is a heterocyclic organic compound that features a pyridine ring substituted with a 2-methyl-1,3-dithiolan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- can be achieved through several methods. One common approach involves the condensation of pyridine derivatives with dithiolane compounds under controlled conditions. For instance, the reaction of 3-bromopyridine with 2-methyl-1,3-dithiolane in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions: Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or aminated pyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and as a ligand in coordination chemistry. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the dithiolane ring is believed to enhance the biological activity of these derivatives .
Industry: Industrially, Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can act as a ligand, binding to metal ions and forming coordination complexes that can modulate biological pathways .
類似化合物との比較
Thiazoles: Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in the ring.
Thiophenes: Thiophenes are sulfur-containing heterocycles that are structurally similar to thiazoles.
Uniqueness: Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is unique due to the presence of both a pyridine ring and a dithiolane moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery and industrial applications highlight its uniqueness compared to other similar compounds .
特性
CAS番号 |
52155-97-2 |
|---|---|
分子式 |
C9H11NS2 |
分子量 |
197.3 g/mol |
IUPAC名 |
3-(2-methyl-1,3-dithiolan-2-yl)pyridine |
InChI |
InChI=1S/C9H11NS2/c1-9(11-5-6-12-9)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3 |
InChIキー |
CABIEQJPGGPJTL-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCS1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)

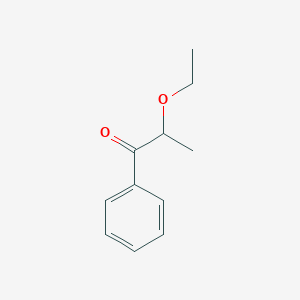
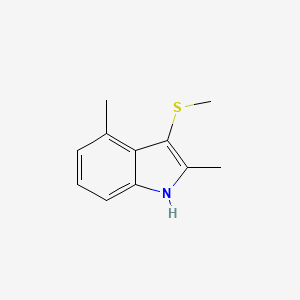
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)

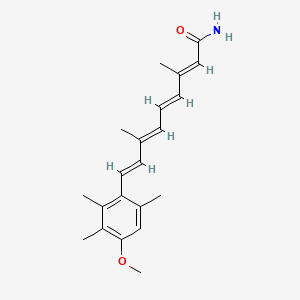
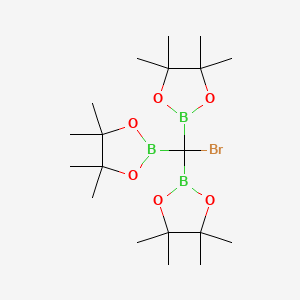
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
